6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine 6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 55754-05-7
VCID: VC17290039
InChI: InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20)
SMILES:
Molecular Formula: C17H16N4
Molecular Weight: 276.34 g/mol

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine

CAS No.: 55754-05-7

Cat. No.: VC17290039

Molecular Formula: C17H16N4

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine - 55754-05-7

Specification

CAS No. 55754-05-7
Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
IUPAC Name 6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine
Standard InChI InChI=1S/C17H16N4/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-12-11-18-20-17(21)19-15/h1-10,18H,11-12H2,(H,19,20)
Standard InChI Key TYPDDSKEUZJDDB-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=C(N=C2NN1)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c] triazine is a complex organic compound belonging to the imidazo[2,1-c] triazine family. It features a unique fused heterocyclic structure, which includes two phenyl groups attached to a tetrahydroimidazo triazine framework. This compound is of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development and material science.

Synthesis and Chemical Behavior

The synthesis of 6,7-diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c] triazine can be achieved through various methods, each optimized for desired yields and purity levels. The compound's chemical behavior is influenced by its functional groups, allowing for modifications that are foundational in drug development and material science.

Biological Activities and Potential Applications

Research indicates that this compound exhibits notable biological activities, making it a candidate for further pharmacological studies and potential therapeutic applications. Its unique structure contributes to its stability and bioactivity, setting it apart from other heterocyclic compounds.

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
5-Methyl-1H-imidazo[4,5-b]pyridineHeterocyclicAntitumor
5-Amino-3-(phenyl)-1H-pyrazolePyrazole derivativeAntimicrobial
5-(4-Methylphenyl)-3-(phenyl)-1H-pyrazolePyrazole derivativeAnti-inflammatory
6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c] triazineImidazo[2,1-c] triazinePotential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator